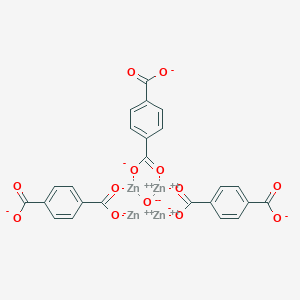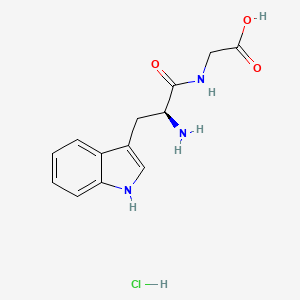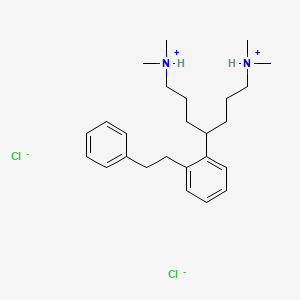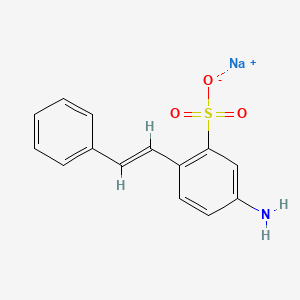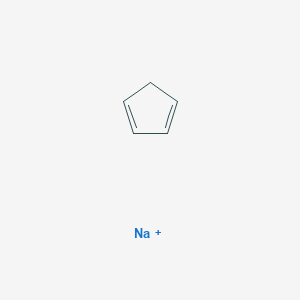
sodium;cyclopenta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;cyclopenta-1,3-diene is a compound that consists of a sodium ion and a cyclopenta-1,3-diene anion. Cyclopenta-1,3-diene is an organic compound with the formula C₅H₆. It is a colorless liquid with a strong and unpleasant odor. At room temperature, this cyclic diene dimerizes over the course of hours to give dicyclopentadiene via a Diels–Alder reaction . This compound is often used as a precursor to the cyclopentadienyl anion, an important ligand in organometallic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of sodium;cyclopenta-1,3-diene typically involves the reaction of cyclopentadiene with sodium metal. This reaction is carried out in an inert atmosphere to prevent oxidation. The reaction can be represented as follows:
C5H6+Na→NaC5H5+H2
The reaction is exothermic and requires careful control of temperature and reaction conditions to ensure safety and high yield .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where cyclopentadiene is reacted with sodium metal under controlled conditions. The product is then purified through distillation or crystallization to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
Sodium;cyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form cyclopentadienone.
Reduction: It can be reduced to form cyclopentane.
Substitution: It can undergo substitution reactions where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogens for substitution reactions .
Major Products
The major products formed from these reactions include cyclopentadienone, cyclopentane, and various substituted cyclopentadienes .
Aplicaciones Científicas De Investigación
Sodium;cyclopenta-1,3-diene has numerous applications in scientific research:
Mecanismo De Acción
The mechanism by which sodium;cyclopenta-1,3-diene exerts its effects involves the formation of the cyclopentadienyl anion. This anion acts as a ligand that can coordinate with various metal ions to form stable complexes. These complexes can then participate in a wide range of chemical reactions, including catalytic processes and polymerization reactions .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentadiene: Similar in structure but lacks the sodium ion.
Dicyclopentadiene: A dimer of cyclopentadiene formed via a Diels–Alder reaction.
Cyclopentene: A hydrogenated derivative of cyclopentadiene.
Uniqueness
Sodium;cyclopenta-1,3-diene is unique due to the presence of the sodium ion, which imparts distinct chemical properties and reactivity compared to its analogs. The sodium ion enhances the stability of the cyclopentadienyl anion and facilitates its use as a ligand in organometallic chemistry .
Propiedades
Fórmula molecular |
C5H6Na+ |
|---|---|
Peso molecular |
89.09 g/mol |
Nombre IUPAC |
sodium;cyclopenta-1,3-diene |
InChI |
InChI=1S/C5H6.Na/c1-2-4-5-3-1;/h1-4H,5H2;/q;+1 |
Clave InChI |
YCFFDNSCMFYJQF-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC=C1.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![diaminomethylidene-[(3,4,5-trimethoxybenzoyl)amino]azanium;sulfate](/img/structure/B13737649.png)
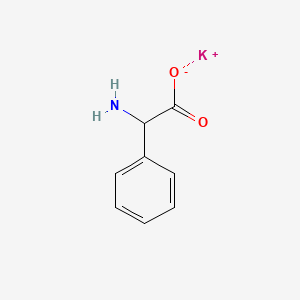
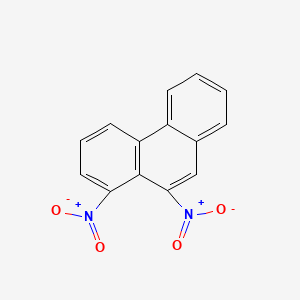

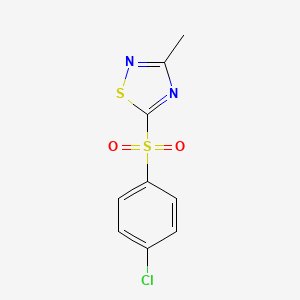
![5-Methylbicyclo[2.2.2]oct-2-ene](/img/structure/B13737677.png)
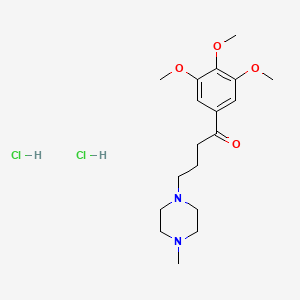
![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]-4-ethoxyphenyl]-](/img/structure/B13737689.png)
